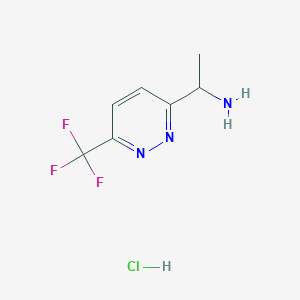
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(6-(trifluoromethyl)-5,6-dihydropyridazin-3-yl)ethan-1-aminehydrochloride is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2
准备方法
合成路线和反应条件
(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐的合成通常包括以下步骤:
哒嗪环的形成: 哒嗪环可以通过适当的前体,例如肼和二羰基化合物,在酸性或碱性条件下进行环化反应合成。
三氟甲基的引入: 可以使用三氟甲基碘或三氟甲基磺酸酯等试剂在碱的存在下引入三氟甲基。
盐酸盐的形成: 最后一步是将胺与盐酸反应生成盐酸盐。
工业生产方法
该化合物的工业生产方法可能涉及优化上述合成路线,以确保高产率、高纯度和成本效益。这可能包括使用连续流动反应器、先进的纯化技术和可扩展的反应条件。
化学反应分析
反应类型
氧化: 该化合物可能会发生氧化反应,特别是在胺基处,形成相应的氧化物或亚胺。
还原: 还原反应可用于修饰哒嗪环或三氟甲基。
取代: 亲核或亲电取代反应可在哒嗪环或三氟甲基的各个位置发生。
常见的试剂和条件
氧化: 过氧化氢、高锰酸钾或三氧化铬等试剂。
还原: 氢化铝锂、硼氢化钠或催化氢化等试剂。
取代: 卤代烷烃、酰卤或磺酸酯等试剂,在碱或酸的存在下。
主要产物
这些反应形成的主要产物将取决于所用试剂和具体的反应条件。例如,氧化可能产生亚胺或氧化物,而取代反应可能在哒嗪环上引入各种官能团。
科学研究应用
化学
在化学领域,(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐可用作合成更复杂分子的构建块。其独特的结构可以用于探索新的化学反应和开发新型化合物。
生物学
在生物学研究中,该化合物可用作探针来研究特定酶或受体的功能。其三氟甲基可以增强化合物的稳定性和生物利用度,使其成为生化测定中的一种宝贵工具。
医药
在药物化学中,(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐可以作为开发新药的先导化合物。其潜在的药理活性可以被探索用于治疗各种疾病,包括癌症、炎症和神经系统疾病。
工业
在工业领域,由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂层。
作用机制
(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐的作用机制将取决于其具体的应用。在药物化学中,它可能与特定的分子靶标相互作用,例如酶、受体或离子通道,以发挥其作用。三氟甲基可以增强化合物与其靶标的结合亲和力和选择性,而胺基可以促进与生物分子的相互作用。
相似化合物的比较
类似的化合物
(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺: 该化合物的非盐酸盐形式。
(1R)-1-(6-(甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐: 一种类似的化合物,但具有甲基而不是三氟甲基。
(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)丙胺盐酸盐: 一种类似的化合物,但具有丙胺基而不是乙胺基。
独特性
(1R)-1-(6-(三氟甲基)-5,6-二氢哒嗪-3-基)乙胺盐酸盐中三氟甲基的存在使其与其他类似化合物相比具有独特性。三氟甲基可以增强化合物的稳定性、亲脂性和对特定靶标的结合亲和力,使其成为各种应用中一种宝贵的化合物。
属性
分子式 |
C7H9ClF3N3 |
|---|---|
分子量 |
227.61 g/mol |
IUPAC 名称 |
1-[6-(trifluoromethyl)pyridazin-3-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3N3.ClH/c1-4(11)5-2-3-6(13-12-5)7(8,9)10;/h2-4H,11H2,1H3;1H |
InChI 键 |
ITHVBSRLVAHKFR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=NN=C(C=C1)C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















